molecular formula C12H13Br2NO B8128847 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B8128847
M. Wt: 347.05 g/mol
InChI Key: AWEKELIKQVWUFK-UHFFFAOYSA-N
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Description

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a quinoline derivative, bromination at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Isopropylation: Introduction of the isopropyl group at the 1-position using isopropyl halide in the presence of a base.

    Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine atoms to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Amine or thiol, solvent (e.g., DMF), elevated temperature.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromoquinoline: Lacks the isopropyl and dihydroquinolinone features.

    1-Isopropyl-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atoms.

    Quinoline N-oxide derivatives: Differ in oxidation state and functional groups.

Uniqueness

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of bromine atoms, isopropyl group, and dihydroquinolinone structure, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

6,8-dibromo-1-propan-2-yl-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO/c1-7(2)15-4-3-11(16)9-5-8(13)6-10(14)12(9)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEKELIKQVWUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C2=C1C(=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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